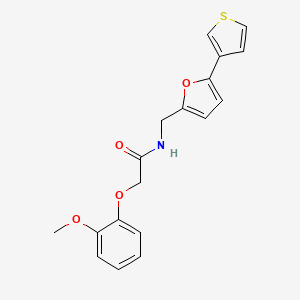![molecular formula C22H24N2O5 B2394669 3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea CAS No. 2097900-91-7](/img/structure/B2394669.png)
3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea, also known as DPHU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPHU is a urea derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Scientific Research Applications
Organic Synthesis and Chemical Studies
Research in organic synthesis often explores the development of new methodologies for constructing complex molecules. For example, the study of the chemistry of fungi led to a new synthesis of the grisane system, demonstrating the versatility of furan in organic synthesis and the potential for creating complex molecular structures (Mortaza Ahbab et al., 1976). Another study focused on the synthesis of substituted phenylureas from methylated and ethylated vanillin, highlighting the broad utility of these compounds in chemical synthesis (J. Gardner et al., 1948).
Environmental and Photodegradation Studies
Investigations into the photodegradation and hydrolysis of certain pesticides can offer insights into environmental remediation techniques. One study explored the degradation behavior of substituted urea and organophosphate pesticides in water, which could inform environmental management practices (G. Gatidou & E. Iatrou, 2011).
Anticancer Research
In the realm of medicinal chemistry and pharmacology, the synthesis and evaluation of new compounds for anticancer activity is a critical area of research. For instance, a study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives revealed significant antiproliferative effects against various cancer cell lines, showcasing the potential of such compounds in anticancer drug development (Jian Feng et al., 2020).
Corrosion Inhibition
The study of compounds as corrosion inhibitors for metals in acidic environments is another application. Research on 1,3,5-triazinyl urea derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel, suggesting potential industrial applications in protecting metal surfaces (B. Mistry et al., 2011).
properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-20-10-5-15(12-21(20)28-2)13-23-22(26)24-14-18(25)16-6-8-17(9-7-16)19-4-3-11-29-19/h3-12,18,25H,13-14H2,1-2H3,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLQXXYUSMUHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

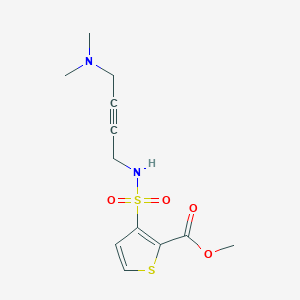
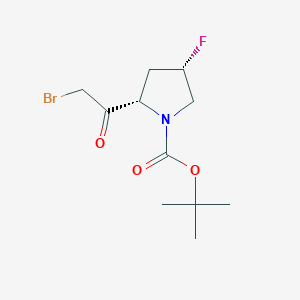
![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)
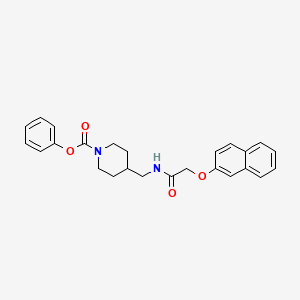
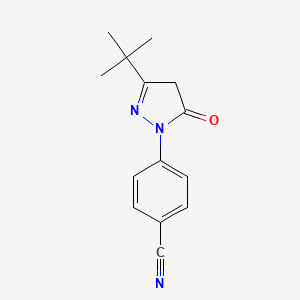
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2394598.png)
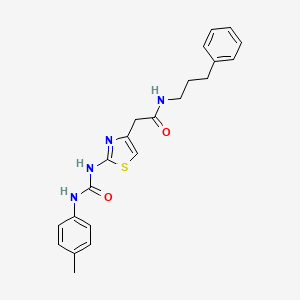
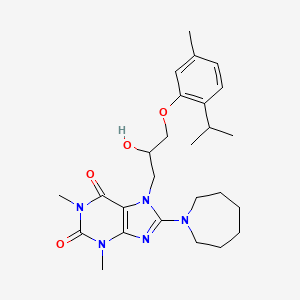
![(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394603.png)
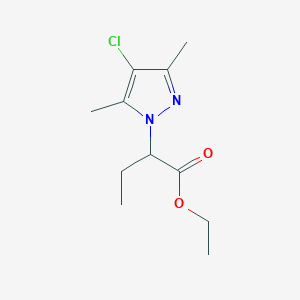
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2394605.png)
![N-cyclohexyl-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2394606.png)
